
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly important due to its stability and ability to participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride typically involves “Click” chemistry, a method known for its efficiency and selectivity. One common route involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include aqueous solvents and mild temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale “Click” chemistry processes, utilizing automated reactors and continuous flow systems to maximize efficiency and minimize waste. The use of recyclable catalysts and green chemistry principles is also common in industrial settings to ensure sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the triazole ring.
Reduction: This can be used to modify the electronic properties of the compound.
Substitution: Commonly involves replacing one functional group with another to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Often involves reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Typically uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve a variety of nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions can include various substituted triazoles, which may have enhanced biological or chemical properties .
Scientific Research Applications
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. For example, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazol-3-amine: Used in pharmaceuticals and agrochemicals.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: Known for its antimicrobial properties.
Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) derivatives: Investigated for their cytotoxic activities.
Uniqueness
1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a carbonic anhydrase-II inhibitor sets it apart from other triazole derivatives .
Properties
Molecular Formula |
C5H12Cl2N4 |
|---|---|
Molecular Weight |
199.08 g/mol |
IUPAC Name |
(1,5-dimethyltriazol-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-4-5(3-6)7-8-9(4)2;;/h3,6H2,1-2H3;2*1H |
InChI Key |
CHPUTMZCQUZEFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


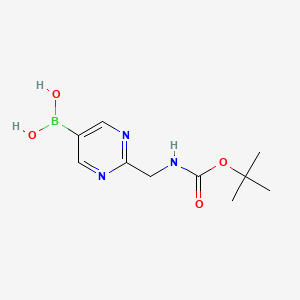

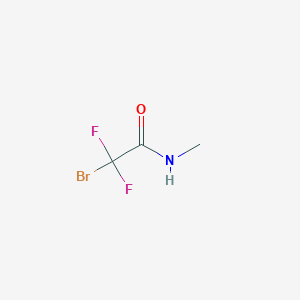
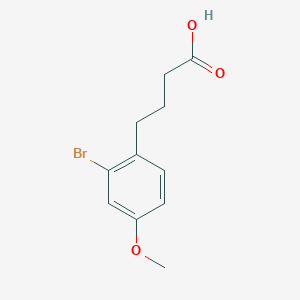
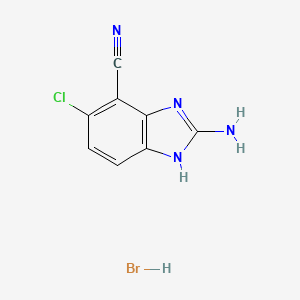
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)
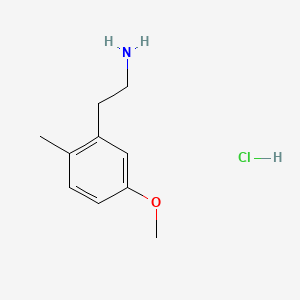
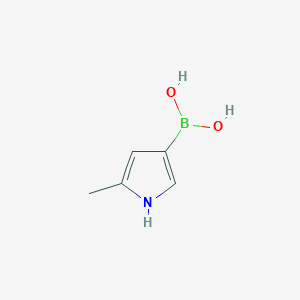
![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)
![(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
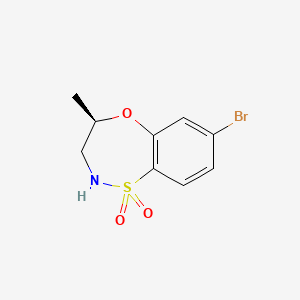
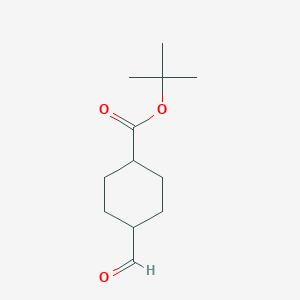
![1-Methyl-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13471110.png)
![1-[(Tert-butoxy)carbonyl]-5,5-dimethyl-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13471116.png)
